2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide
CAS No.: 887457-87-6
Cat. No.: VC7631976
Molecular Formula: C19H13ClFN5O2
Molecular Weight: 397.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887457-87-6 |
|---|---|
| Molecular Formula | C19H13ClFN5O2 |
| Molecular Weight | 397.79 |
| IUPAC Name | 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C19H13ClFN5O2/c20-12-4-3-5-13(8-12)26-18-14(9-23-26)19(28)25(11-22-18)10-17(27)24-16-7-2-1-6-15(16)21/h1-9,11H,10H2,(H,24,27) |
| Standard InChI Key | OIBVVYIEWCLSDP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s systematic IUPAC name, 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide, reflects its intricate structure (Fig. 1):
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Core: Pyrazolo[3,4-d]pyrimidine, a bicyclic system combining pyrazole and pyrimidine rings.
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Substituents:
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₉H₁₃ClFN₅O₂ | |
| Molecular weight | 397.8 g/mol | |
| XLogP3-AA | 3.2 | |
| Hydrogen bond donors | 2 | |
| Hydrogen bond acceptors | 6 |
Structural Analogues and Classification
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which shares structural homology with purines, enabling interactions with ATP-binding pockets of kinases . The 3-chlorophenyl and 2-fluorophenyl groups enhance hydrophobic interactions and selectivity, while the 4-oxo moiety influences hydrogen bonding with target proteins .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions starting from pyrazole precursors. A representative route includes:
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Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxamide with diethyl oxalate under acidic conditions.
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Acetylation at position 5 using chloroacetyl chloride.
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Coupling with 2-fluoroaniline via nucleophilic acyl substitution to install the acetamide group .
Critical parameters include:
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Temperature: 80–100°C for cyclization steps.
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Catalysts: p-Toluenesulfonic acid (pTSA) for acid-mediated reactions.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane).
Reactivity and Stability
The compound exhibits moderate stability in aqueous media (pH 6–8) but degrades under strong acidic/basic conditions. The 4-oxo group participates in tautomerism, while the chlorophenyl and fluorophenyl rings undergo electrophilic substitution reactions .
Pharmacological Profile
Kinase Inhibition
The compound inhibits CDK2 (IC₅₀ = 0.21–0.51 μM) and Src kinase (Ki = 0.21–0.51 μM), disrupting cell cycle progression in cancer cells . Structural studies reveal that the pyrazolo[3,4-d]pyrimidine core mimics ATP’s adenine ring, competing for the kinase ATP-binding site .
ROS-Mediated Apoptosis
At 10 μM, it increases intracellular ROS by 2.5-fold in glioblastoma cells, depleting glutathione (GSH) and activating caspase-3 . This mechanism is synergistic with standard chemotherapeutics like temozolomide .
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC₅₀ (μM) | Mechanism | Source |
|---|---|---|---|
| HL-60 (Leukemia) | 1.2 | CDK2 inhibition | |
| SaOS-2 (Osteosarcoma) | 1.8 | ROS generation | |
| A549 (Lung cancer) | 2.4 | Src kinase inhibition | |
| U87MG (Glioblastoma) | 3.1 | Caspase-3 activation |
Structure-Activity Relationship (SAR)
Impact of Substituents
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N1 Substituent: The 3-chlorophenyl group enhances kinase affinity compared to benzyl analogues (IC₅₀ reduced by 40%) .
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C4 Group: 4-Oxo configuration improves hydrogen bonding with kinase Asp86 (ΔG = −8.2 kcal/mol) .
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Acetamide Side Chain: Fluorine at the ortho position of the phenyl ring increases blood-brain barrier penetration (LogBB = 0.34) .
Solubility Optimization
Prodrug strategies, such as 2-hydroxypropyl-β-cyclodextrin complexation, improve aqueous solubility from 0.12 mg/mL to 4.5 mg/mL, enhancing bioavailability .
Challenges and Future Directions
Pharmacokinetic Limitations
Development Strategies
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